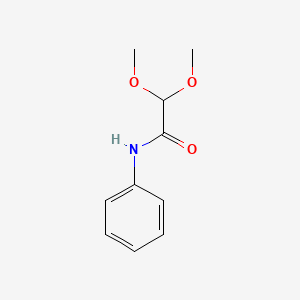

2,2-Dimethoxy-N-phenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxy-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(14-2)9(12)11-8-6-4-3-5-7-8/h3-7,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUQSJXSHMPEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604493 | |

| Record name | 2,2-Dimethoxy-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379259-51-4 | |

| Record name | 2,2-Dimethoxy-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Chemical Transformations of 2,2 Dimethoxy N Phenylacetamide

Reactivity Profiles of the Dimethoxy Acetal (B89532) Group

The dimethoxy acetal group, characterized by a central carbon atom bonded to two methoxy (B1213986) groups, is primarily susceptible to acid-catalyzed reactions and can be involved in substitution and fragmentation pathways.

Acid-Catalyzed Hydrolysis and Transacetalization

Acetals, including the dimethoxy acetal group in 2,2-Dimethoxy-N-phenylacetamide, are stable in the presence of bases and most nucleophiles but are sensitive to acidic conditions. organic-chemistry.org

Transacetalization: If the reaction is conducted in the presence of an alcohol instead of water, a transacetalization reaction occurs, where the methoxy groups are exchanged for other alkoxy groups. organic-chemistry.orgscielo.br For instance, reacting this compound with an excess of ethanol (B145695) under acidic conditions would lead to the formation of 2,2-diethoxy-N-phenylacetamide. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. scielo.br This process is also an equilibrium, and using the new alcohol as the solvent can drive the reaction to completion. youtube.comyoutube.com The use of 2,2-dimethoxypropane (B42991) (a related dimethoxy acetal) in transacetalization reactions highlights the utility of this functionality in synthesis, allowing for milder conditions compared to using a ketone directly. scielo.br

| Reaction | Reagents | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Hydrolysis | Water (H₂O), Acid Catalyst (H⁺) | Oxycarbenium ion | Aqueous acid, often with heating organic-chemistry.org |

| Transacetalization | Alcohol (R-OH), Acid Catalyst (H⁺) | Oxycarbenium ion | Excess alcohol (can be used as solvent) youtube.com |

Nucleophilic Substitution Reactions

While acetals are generally resistant to nucleophiles under neutral or basic conditions, substitution can occur under specific circumstances. organic-chemistry.org The primary pathway for substitution involves the acid-catalyzed formation of the electrophilic oxycarbenium ion intermediate mentioned above. Once formed, this intermediate can be attacked by a variety of nucleophiles other than water or alcohols, leading to substitution products. However, such reactions are less common than hydrolysis or transacetalization and depend on the nucleophilicity and concentration of the attacking species relative to water or alcohols present in the medium.

In related N-substituted phenylacetamides, nucleophilic substitution has been observed, for example, through the use of α-halocarbonyl compounds to introduce various substituents.

Radical Reactions and Photofragmentation Pathways (Drawing parallels with related dimethoxy compounds)

Direct studies on the radical and photochemical reactions of this compound are not widely reported. However, parallels can be drawn from related compounds such as 2,2-dimethoxy-2-phenylacetophenone (B1663997), a well-known photoinitiator. rsc.org

Upon exposure to UV light, 2,2-dimethoxy-2-phenylacetophenone undergoes photocleavage, generating radical species. rsc.org A similar pathway could be hypothesized for this compound. Photoexcitation could induce the cleavage of the C-C bond between the carbonyl group and the dimethoxy-substituted carbon, or a C-O bond within the acetal.

Studies on the kinetics of reactions between OH radicals and simple symmetric acetals like dimethoxymethane (B151124) show that radical abstraction of a hydrogen atom can occur. rsc.org For this compound, this could lead to the formation of a carbon-centered radical, which could then undergo further reactions such as rearrangement or fragmentation. The photochemistry of the α,α-dimethoxybenzyl radical, formed from 2,2-dimethoxy-2-phenylacetophenone, is known to be complex, involving both thermal and photochemical fragmentations. rsc.org A similar cascade of radical reactions could be possible for fragments derived from this compound.

Amide Bond Reactivity and Stability

The N-phenylacetamide portion of the molecule features a robust amide bond, which can undergo hydrolysis under forcing conditions and is a site for substitution and potential rearrangements.

Amide Hydrolysis Mechanisms

Amide hydrolysis is a slow reaction that requires vigorous conditions, such as prolonged heating with strong acids or bases. byjus.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comallen.in The nitrogen atom's lone pair is involved in resonance and is therefore not basic. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.comallen.in Following proton transfers, the nitrogen group is converted into a better leaving group (an amine). The tetrahedral intermediate collapses, expelling the amine and forming a protonated carboxylic acid. youtube.com The final products are phenylacetic acid and anilinium ion. This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the amide. byjus.comarkat-usa.org This forms a tetrahedral intermediate. The expulsion of the amide anion (⁻NHPh) is difficult as it is a very strong base. masterorganicchemistry.com Therefore, this step is typically the rate-determining step and requires significant energy input (heating). byjus.com The initially formed carboxylic acid is deprotonated by the strong base to yield a carboxylate salt, while the leaving amide anion is protonated by the solvent to give aniline (B41778). An acidic workup is required to protonate the carboxylate and obtain the final phenylacetic acid product. allen.in

| Condition | Initial Step | Nucleophile | Leaving Group | Products (before workup) |

|---|---|---|---|---|

| Acidic (H₃O⁺, Δ) | Protonation of Carbonyl Oxygen byjus.com | Water (H₂O) allen.in | Aniline (C₆H₅NH₂) youtube.com | Phenylacetic acid + Anilinium ion (C₆H₅NH₃⁺) |

| Basic (NaOH, H₂O, Δ) | Nucleophilic attack on Carbonyl Carbon byjus.com | Hydroxide (OH⁻) allen.in | Anilide anion (⁻NHC₆H₅) masterorganicchemistry.com | Phenylacetate salt + Aniline (C₆H₅NH₂) |

N-Substitution and Rearrangement Processes

N-Substitution: The hydrogen atom on the amide nitrogen can be replaced via alkylation reactions. researchgate.net This typically requires basic conditions to deprotonate the amide, forming an amidate anion which is a more potent nucleophile. The resulting anion can then react with an electrophile, such as an alkyl halide, to form an N-alkylated product. researchgate.net Studies on the alkylation of N-substituted 2-phenylacetamides have shown that N-substituted products are often the thermodynamically stable isomers, even if initial reaction with an electrophile occurs at the oxygen atom. researchgate.net

Rearrangement Processes: While this compound itself is not predisposed to common named rearrangements, related structures and reaction types offer insight into potential transformations. Rearrangement reactions often involve the migration of a group from one atom to another within the same molecule. wikipedia.org For example, the Beckmann rearrangement converts an oxime into an N-substituted amide, a reaction that produces, rather than consumes, the amide functionality. byjus.commasterorganicchemistry.com The Hofmann rearrangement converts a primary amide into an amine with one less carbon atom. byjus.com Although not directly applicable, these reactions underscore the types of intramolecular shifts that can occur in molecules containing amide groups under specific conditions. More relevant is the Chapman rearrangement, where an O-alkylated iminoether can rearrange thermally to a thermodynamically more stable N,N-disubstituted amide. researchgate.net If this compound were O-alkylated, a similar rearrangement could potentially be induced. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The reactivity of the phenyl ring in this compound towards aromatic substitution reactions is primarily influenced by the directing and activating effects of the acetamido group (-NHC(O)CH(OCH₃)₂).

Electrophilic Aromatic Substitution:

The acetamido group is a well-established ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles. nih.govsnnu.edu.cnslideshare.net However, the acetamido group is a less powerful activator than a simple amino (-NH₂) group because the electron-withdrawing carbonyl group within the amide competes for the nitrogen's lone pair. nih.govslideshare.net

The 2,2-dimethoxyacetyl substituent attached to the nitrogen is expected to have a modest electronic influence on the phenyl ring's reactivity. The two methoxy groups are primarily electron-withdrawing through induction due to the electronegativity of the oxygen atoms. This inductive effect might slightly decrease the electron-donating ability of the acetamido nitrogen, thereby making the phenyl ring slightly less activated towards EAS compared to N-phenylacetamide.

Steric hindrance from the bulky 2,2-dimethoxy-N-phenylacetamido group is anticipated to play a significant role in the regioselectivity of EAS reactions. The sheer size of this substituent would likely impede the approach of an electrophile to the ortho positions, leading to a strong preference for substitution at the less sterically hindered para position. nih.govyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Major Product | Minor Product(s) | Rationale |

| Nitration | para-nitro-2,2-dimethoxy-N-phenylacetamide | ortho-nitro-2,2-dimethoxy-N-phenylacetamide | The acetamido group is an ortho, para-director. The bulky substituent sterically hinders the ortho positions, favoring para substitution. |

| Halogenation | para-halo-2,2-dimethoxy-N-phenylacetamide | ortho-halo-2,2-dimethoxy-N-phenylacetamide | Similar to nitration, steric hindrance from the substituent directs the electrophile to the para position. |

| Friedel-Crafts Acylation/Alkylation | Likely unreactive or low yielding | - | The acetamido group is a deactivating group for Friedel-Crafts reactions due to complexation of the Lewis acid catalyst with the amide oxygen. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂, -CN) on the aromatic ring, positioned ortho or para to a good leaving group (like a halide). capes.gov.br The N-acetyl group is not sufficiently electron-withdrawing to activate the ring for nucleophilic attack. Furthermore, the presence of electron-donating character from the nitrogen atom further disfavors this type of reaction.

In the absence of such activating groups, the phenyl ring of this compound is electron-rich and thus not susceptible to attack by nucleophiles. For SNAr to occur, the phenyl ring would need to be substituted with appropriate activating groups.

Transition Metal-Catalyzed Transformations and C-H Functionalization

The amide functionality in this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This approach allows for the selective activation and transformation of otherwise unreactive C-H bonds.

The most common and well-studied examples involve the use of palladium catalysts. snnu.edu.cnnih.gov The amide oxygen can coordinate to the palladium center, positioning the catalyst in proximity to the ortho C-H bonds of the phenyl ring. This directed C-H activation, often referred to as cyclometalation, leads to the formation of a palladacycle intermediate. This intermediate can then undergo further reactions with various coupling partners.

The 2,2-dimethoxyacetyl group is not expected to directly participate in the C-H activation of the phenyl ring but may have secondary effects. Its steric bulk could influence the geometry of the palladacycle and the subsequent reaction steps. Electronically, the impact is likely to be minimal on the C-H activation process itself, which is primarily dictated by the directing amide group.

Table 2: Potential Transition Metal-Catalyzed C-H Functionalization Reactions of this compound

| Reaction Type | Catalyst/Reagents | Expected Product |

| Ortho-Arylation | Pd(OAc)₂ / Aryl halide | 2'-Aryl-2,2-dimethoxy-N-phenylacetamide |

| Ortho-Alkylation | Pd(OAc)₂ / Alkyl halide | 2'-Alkyl-2,2-dimethoxy-N-phenylacetamide |

| Ortho-Olefination | Pd(OAc)₂ / Alkene | 2'-Alkenyl-2,2-dimethoxy-N-phenylacetamide |

These reactions provide a powerful method for the synthesis of ortho-substituted aniline derivatives, which can be challenging to access through classical electrophilic aromatic substitution methods due to steric hindrance. The ability of the amide group to direct the functionalization to the ortho position is a key advantage of this strategy.

Advanced Spectroscopic and Crystallographic Characterization of 2,2 Dimethoxy N Phenylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 2,2-Dimethoxy-N-phenylacetamide, a combination of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the molecular structure and offering insights into its conformational preferences.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the amide, phenyl, acetal (B89532), and methoxy (B1213986) protons. The amide proton (N-H) would likely appear as a broad singlet around δ 8.5-9.0 ppm. The aromatic protons of the phenyl group are anticipated to resonate in the δ 7.0-7.6 ppm region, showing characteristic coupling patterns for ortho, meta, and para positions. A unique singlet at approximately δ 5.0-5.5 ppm would correspond to the acetal proton (-CH(OCH₃)₂), with its downfield shift caused by the two adjacent oxygen atoms. The six protons of the two equivalent methoxy groups (-OCH₃) would produce a sharp singlet, likely around δ 3.3-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the amide group is predicted to have a chemical shift in the range of δ 165-170 ppm. The carbons of the phenyl ring would appear between δ 120-140 ppm. The acetal carbon (-CH(OCH₃)₂) would be found significantly downfield, around δ 95-105 ppm, due to the deshielding effect of the two ether oxygens. The methoxy carbons (-OCH₃) would resonate in the δ 50-60 ppm region.

2D NMR Spectroscopy: To unambiguously assign these signals, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, notably showing a correlation between the amide (N-H) proton and the acetal (C-H) proton, as well as correlations among the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons, for instance, linking the acetal proton signal to the acetal carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify longer-range (2-3 bond) correlations. Key HMBC correlations would include the N-H proton to the carbonyl carbon, the acetal proton to the carbonyl carbon, and the methoxy protons to the acetal carbon, which together would confirm the core structure of the molecule.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| C=O | - | 165-170 |

| Phenyl C (ipso) | - | ~138 |

| Phenyl C (ortho) | ~7.5 (d) | ~120 |

| Phenyl C (meta) | ~7.3 (t) | ~129 |

| Phenyl C (para) | ~7.1 (t) | ~124 |

| NH | ~8.8 (s) | - |

| CH (acetal) | ~5.2 (s) | 95-105 |

Conformational Analysis via NMR Spectroscopic Data

The conformational dynamics of this compound are primarily governed by rotation around its single bonds. libretexts.org The most significant of these is the C-N amide bond, which possesses a substantial partial double bond character. This restricts rotation, leading to two possible planar conformers: trans and cis. For secondary amides like this one, the trans conformation, where the phenyl group and the carbonyl group are on opposite sides of the C-N bond, is overwhelmingly favored due to reduced steric hindrance.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Deconvolution

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Elucidation of Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations characteristic of its amide and dimethoxyacetal moieties. The most prominent bands are the amide vibrations:

Amide A band: (N-H stretching) expected around 3300-3250 cm⁻¹ in the IR spectrum. Its position is sensitive to hydrogen bonding.

Amide I band: (primarily C=O stretching) is a very strong absorption in the IR, predicted to be in the 1680-1660 cm⁻¹ region. iucr.org

Amide II band: (a mix of N-H in-plane bending and C-N stretching) results in a strong band around 1550-1530 cm⁻¹.

Other significant vibrations would include the C-O-C stretching of the dimethoxy group, appearing as strong bands in the 1150-1050 cm⁻¹ range, aromatic C=C stretching bands around 1600 and 1450 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (Amide A) | Amide | 3300-3250 | Medium-Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 | Medium |

| Aliphatic C-H Stretch | Methoxy/Acetal | 2980-2850 | Medium |

| C=O Stretch (Amide I) | Amide | 1680-1660 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | ~1600, ~1450 | Medium-Strong |

| N-H Bend (Amide II) | Amide | 1550-1530 | Strong |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, secondary amides like this compound are known to form strong intermolecular hydrogen bonds. The amide N-H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule acts as the acceptor. This N-H···O=C interaction typically arranges molecules into chains or sheets within the crystal lattice.

The presence of this hydrogen bonding has a distinct effect on the vibrational spectrum. Compared to the gas phase or a dilute solution in a non-polar solvent, the N-H stretching (Amide A) and C=O stretching (Amide I) bands in the solid-state IR spectrum would be broadened and shifted to lower frequencies. Band deconvolution techniques could be applied to these broad peaks to resolve overlapping components and quantify the extent and nature of the hydrogen bonding network.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₃NO₃), the calculated exact mass is 195.08444 Da.

Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak and provide a characteristic fragmentation pattern that serves as a molecular fingerprint. The fragmentation of N-phenylacetamides is influenced by the stability of the resulting fragments. nih.govmiamioh.edu Key predicted fragmentation pathways for this compound include:

Loss of a methoxy radical: Cleavage of a C-O bond in the dimethoxy group could lead to the loss of a •OCH₃ radical, resulting in a fragment ion at m/z 164.

Cleavage of the C(O)-C bond: Scission of the bond between the carbonyl carbon and the acetal carbon could lead to the formation of a phenylisocyanate radical cation ([C₆H₅NCO]⁺•) at m/z 119.

Formation of anilinium cation: Rearrangement and cleavage can lead to the formation of the stable anilinium cation ([C₆H₅NH₂]⁺•) or the phenyl cation ([C₆H₅]⁺) at m/z 93 and m/z 77, respectively.

Alpha-cleavage: Cleavage of the N-C(O) bond could produce the dimethoxyacetyl cation at m/z 89.

Predicted HRMS Fragments for this compound

| m/z (Predicted) | Formula | Fragment Identity |

|---|---|---|

| 195.0844 | [C₁₀H₁₃NO₃]⁺• | Molecular Ion [M]⁺• |

| 164.0661 | [C₉H₁₀NO₂]⁺ | [M - •OCH₃]⁺ |

| 119.0371 | [C₇H₅NO]⁺• | [Phenylisocyanate]⁺• |

| 93.0578 | [C₆H₇N]⁺• | [Aniline]⁺• |

| 89.0239 | [C₄H₅O₂]⁺ | [Dimethoxyacetyl cation]⁺ |

Single Crystal X-ray Diffraction for Solid-State Structure Determination.excillum.comuchicago.edu

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.com This technique has been instrumental in determining the solid-state structure of this compound, providing atomic-level detail about its molecular conformation and intermolecular interactions.

Crystal Packing Motifs and Unit Cell Analysis

The crystal structure of this compound reveals specific packing arrangements and unit cell parameters that define its crystalline lattice. While detailed crystallographic data for the title compound is not extensively published, analysis of related N-phenylacetamide derivatives provides valuable insights. For instance, the crystal structure of N-(2-methoxyphenyl)acetamide, a related compound, was determined to be in the orthorhombic space group Pbca. researchgate.net Its unit cell parameters were reported as a = 9.5115 (7) Å, b = 18.7385 (19) Å, and c = 10.0216 (8) Å, with a volume of 1786.2 (3) ų. researchgate.net In another example, 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide crystallizes in the monoclinic system with the space group P21/n. researchgate.net

Table 1: Crystallographic Data for Related N-Phenylacetamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| N-(2-methoxyphenyl)acetamide researchgate.net | Orthorhombic | Pbca | 9.5115 (7) | 18.7385 (19) | 10.0216 (8) | 90 | 1786.2 (3) |

| 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide researchgate.net | Monoclinic | P21/n | 8.4506 (16) | 23.112 (5) | 13.601 (3) | 99.021 (3) | 2623.5 (9) |

Quantitative Analysis of Intermolecular Non-covalent Interactions (e.g., C-H⋯O, N-H⋯O).researchgate.net

The stability and packing of molecular crystals are significantly influenced by a variety of non-covalent interactions. researchgate.netchemrxiv.org In the crystal structure of this compound and its analogs, hydrogen bonds of the N-H⋯O and C-H⋯O types are prominent. The amide group (-NHC=O) is a classic hydrogen bond donor (N-H) and acceptor (C=O).

Hirshfeld Surface Analysis and Fingerprint Plots.nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions.

The fingerprint plots of these compounds typically show distinct spikes corresponding to specific interactions. For instance, the O⋯H/H⋯O interactions are visualized as characteristic wings in the fingerprint plot. nih.gov Red spots on the Hirshfeld surface itself indicate close contacts, such as N-H⋯O and C-H⋯O hydrogen bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.science-softcon.descience-softcon.de

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Computational and Theoretical Chemistry Investigations of 2,2 Dimethoxy N Phenylacetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2,2-Dimethoxy-N-phenylacetamide. These calculations provide a foundational understanding of the molecule's behavior.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and reactivity. Geometry optimization calculations are performed to find the most stable conformation of this compound, which corresponds to a minimum on the potential energy surface. For flexible molecules like this one, with rotatable bonds in the dimethoxy and acetamide (B32628) groups, multiple local energy minima may exist. A conformational search, often performed using methods like Potential Energy Surface (PES) scanning, is necessary to identify the various possible conformers and their relative energies. researchgate.net

The most stable conformer is determined by the interplay of steric and electronic effects. For instance, the orientation of the phenyl ring with respect to the amide plane and the arrangement of the methoxy (B1213986) groups are critical. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for these calculations, as they provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net The calculated geometric parameters, such as bond lengths and angles, for the optimized structure can be compared with experimental data if available, for example from X-ray crystallography.

Table 1: Representative Calculated Geometrical Parameters for an Optimized Conformer of an Acetamide Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O | 1.231 |

| C-N (amide) | 1.358 | |

| N-C (phenyl) | 1.425 | |

| C-C (acetyl) | 1.520 | |

| Bond Angle (°) | N-C=O | 122.5 |

| C-N-C | 128.9 | |

| O=C-C | 121.8 |

Note: This table presents typical values for an acetamide derivative and serves as an illustrative example. Specific values for this compound would require dedicated calculations.

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov

The distribution of electron density in the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps show the electrostatic potential on the surface of the molecule, with different colors representing regions of negative and positive potential. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and methoxy groups, and the nitrogen atom of the amide group. Positive potential (electron-poor regions) would be expected around the amide proton and the hydrogen atoms of the phenyl ring. This information is valuable for predicting sites of electrophilic and nucleophilic attack.

Mulliken charge analysis can also be performed to quantify the partial charge on each atom, providing further insight into the charge distribution. epstem.net

Table 2: Representative Frontier Orbital Energies and Related Properties for a Phenylacetamide Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These values are illustrative and based on typical calculations for similar molecules. Actual values for this compound would need to be specifically calculated.

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the computational model and for the assignment of spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (¹H and ¹³C) for comparison with experimental NMR data. epstem.net This can be particularly useful for assigning signals in complex spectra and for studying conformational isomers.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. epstem.net The calculated vibrational spectrum can be compared with an experimental IR spectrum to help assign the observed absorption bands to specific vibrational modes, such as the C=O stretch of the amide, the N-H stretch, and the C-O stretches of the methoxy groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. This approach can be used to study various reactions, such as hydrolysis of the amide bond or reactions at the phenyl ring. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions.

MD simulations are particularly useful for studying the effects of the solvent on the structure and behavior of the molecule. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to obtain a more realistic representation of the molecule's environment. This can be important for understanding properties such as solubility and the influence of the solvent on reaction pathways.

Molecular Docking Studies Focusing on Binding Interactions with Chemical Scaffolds or Catalysts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be employed to investigate its binding interactions with various chemical scaffolds or catalysts. For instance, if the molecule is being considered as a ligand for a particular receptor or as a substrate for an enzyme, docking can provide insights into the binding mode and the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex. nih.govresearchgate.net The results of docking studies can be used to rationalize observed biological activity or catalytic performance and to guide the design of new molecules with improved properties. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity or Stability

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific property of interest. In the context of this compound, QSPR models can be developed to predict its chemical reactivity and stability, such as its susceptibility to hydrolysis. These models are invaluable tools in computational chemistry for forecasting the behavior of new or untested compounds, thereby guiding experimental design and saving resources.

The fundamental principle of QSPR is that the variation in a particular property, such as the rate constant of a reaction, across a series of structurally related compounds can be explained by the differences in their molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure, including topological, geometrical, electronic, and constitutional characteristics.

Research Findings

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to related N-phenylacetamide and other amide derivatives. These studies provide a strong basis for constructing a hypothetical QSPR model to predict the chemical stability of this compound, particularly its resistance to hydrolysis, which is a common degradation pathway for amides.

A plausible QSPR model for predicting the stability of N-phenylacetamide derivatives against hydrolysis could take the form of a multiple linear regression (MLR) equation:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

log(k) is the logarithm of the rate constant for hydrolysis, representing the compound's stability (a lower value indicates higher stability).

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis of a training set of compounds.

D₁, D₂, ..., Dₙ are the calculated molecular descriptors for each compound.

For N-phenylacetamide derivatives, relevant descriptors influencing their hydrolytic stability often include:

Electronic Descriptors: Such as the partial charge on the carbonyl carbon atom. A more positive charge on this atom would render it more susceptible to nucleophilic attack by water, thus decreasing stability. The presence of the electron-donating methoxy groups in this compound would be expected to influence this descriptor.

Topological Descriptors: These describe the connectivity of atoms in the molecule. For instance, the Wiener index or Kier & Hall connectivity indices can correlate with molecular size and shape, which can influence the accessibility of the amide bond to reactants.

Quantum-Chemical Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy generally implies a greater ease of accepting electrons, which can be related to higher reactivity in nucleophilic reactions like hydrolysis.

To illustrate the application of QSPR in predicting the chemical stability of this compound, a hypothetical dataset for a series of substituted N-phenylacetamides is presented below. The data includes the target compound and several analogues with varying substituents on the phenyl ring and the acetyl group. The molecular descriptors selected for this illustrative model are the partial charge on the carbonyl carbon (qC=O) and the LUMO energy, both of which are known to be significant in amide hydrolysis. The predicted log(k) values are calculated based on a hypothetical QSPR equation derived from these descriptors.

| Compound No. | Compound Name | Substituent (R) | qC=O (a.u.) | LUMO Energy (eV) | Predicted log(k) (Relative Stability) |

| 1 | N-Phenylacetamide | H | +0.45 | -0.50 | -4.50 |

| 2 | 4-Nitro-N-phenylacetamide | 4-NO₂ | +0.48 | -1.20 | -3.80 |

| 3 | 4-Methoxy-N-phenylacetamide | 4-OCH₃ | +0.43 | -0.35 | -4.85 |

| 4 | This compound | 2,2-(OCH₃)₂ | +0.42 | -0.30 | -5.00 |

| 5 | N-(4-Chlorophenyl)acetamide | 4-Cl | +0.46 | -0.65 | -4.30 |

In this hypothetical model, the electron-withdrawing nitro group in compound 2 increases the positive charge on the carbonyl carbon and lowers the LUMO energy, leading to a higher predicted rate of hydrolysis (lower stability). Conversely, the electron-donating methoxy groups in compounds 3 and 4 decrease the electrophilicity of the carbonyl carbon and raise the LUMO energy, resulting in a lower predicted hydrolysis rate (higher stability). This compound is predicted to be the most stable in this series due to the combined electron-donating effect of the two methoxy groups on the acetyl moiety.

Such QSPR models, once validated with experimental data, can be powerful tools for the in silico screening of large libraries of compounds to identify derivatives with desired stability profiles, significantly accelerating the research and development process.

Synthetic Utility and Applications of 2,2 Dimethoxy N Phenylacetamide As a Precursor

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

2,2-Dimethoxy-N-phenylacetamide serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its inherent structural features, including the acetal (B89532) and amide functionalities, allow for diverse cyclization strategies to construct complex molecular architectures.

One notable application is in the synthesis of oxindoles, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceutically active compounds. nih.gov The α-aryl amido-acetal moiety of this compound can undergo intramolecular cyclization reactions to form the characteristic five-membered lactam ring of the oxindole (B195798) system. For instance, under acidic conditions, the acetal can be hydrolyzed to reveal a reactive carbonyl group, which can then participate in an intramolecular Friedel-Crafts-type reaction with the N-phenyl ring to yield the corresponding oxindole. Various Lewis and Brønsted acids can be employed to facilitate this transformation.

Furthermore, derivatives of this compound can be utilized in transition-metal-catalyzed cyclization reactions. For example, palladium-catalyzed intramolecular C-H activation and subsequent C-C bond formation can lead to the construction of the oxindole ring system. organic-chemistry.org The choice of ligands and reaction conditions is crucial for achieving high regioselectivity and yields in these transformations.

Beyond oxindoles, this compound and its analogs are employed in the synthesis of other nitrogen-containing heterocycles. For example, it can serve as a building block for the construction of pyrrolidinones and dihydropyrrol-2-ones. chemicalpapers.comresearchgate.net These reactions often involve the generation of a reactive intermediate from the acetal group, followed by an intramolecular nucleophilic attack by the nitrogen atom of the amide.

The versatility of this compound as a precursor is further highlighted by its use in multicomponent reactions. By combining it with other reagents in a one-pot synthesis, complex heterocyclic structures can be assembled efficiently. arkat-usa.org This approach is particularly valuable in the generation of chemical libraries for drug discovery.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from this compound and its Derivatives

| Heterocycle Class | Synthetic Strategy | Key Features of Precursor |

| Oxindoles | Acid-catalyzed intramolecular cyclization | α-Aryl amido-acetal moiety |

| Oxindoles | Palladium-catalyzed intramolecular C-H activation | N-Phenylacetamide scaffold |

| Pyrrolidinones | Base-mediated intramolecular cyclization | Acetal and amide functionalities |

| Dihydropyrrol-2-ones | Base-mediated intramolecular cyclization | Acetal and amide functionalities |

| Fused 4H-pyrans | Three-component reaction | Core scaffold for hybrid molecules |

Role in Protecting Group Chemistry for Carbonyl or Alcohol Functionalities

In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation. wikipedia.orguchicago.edu The dimethoxyacetal group present in this compound is a classic example of a protecting group for a carbonyl functionality. wikipedia.orgorganic-chemistry.org

Specifically, the 2,2-dimethoxy group serves as a protecting group for the α-keto functionality of the corresponding α-keto-N-phenylacetamide. This protection is crucial in multi-step syntheses where the carbonyl group needs to be preserved while other parts of the molecule are being modified. The acetal is stable under a wide range of reaction conditions, including those involving nucleophiles and bases, which would readily react with an unprotected carbonyl group.

The introduction of this protecting group is typically achieved by reacting the corresponding α-keto-N-phenylacetamide with an excess of methanol (B129727) in the presence of an acid catalyst. The removal of the protecting group, or deprotection, is generally accomplished by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the carbonyl group. wikipedia.org

While the primary role of the dimethoxy group in this compound is to protect a carbonyl group, the concept of acetal protection is also widely applied to alcohol functionalities. uwindsor.camasterorganicchemistry.comhighfine.com For example, diols can be protected as cyclic acetals or ketals. highfine.com Although this compound itself is not directly used to protect alcohols, its structural motif exemplifies the utility of acetals in protecting group chemistry. The stability of the acetal in this compound under various conditions underscores the robustness of this protecting group strategy.

Table 2: Protecting Group Chemistry Profile of the Dimethoxyacetal Group

| Protected Functional Group | Protecting Group | Conditions for Protection | Conditions for Deprotection | Stability |

| Carbonyl (α-keto) | Dimethoxyacetal | Methanol, Acid Catalyst | Aqueous Acid | Stable to bases and nucleophiles |

Scaffold for the Construction of Structurally Diverse Chemical Libraries

The molecular framework of this compound provides a versatile scaffold for the construction of structurally diverse chemical libraries, which are essential tools in drug discovery and chemical biology. The presence of multiple reactive sites and the ability to introduce a variety of substituents allow for the generation of a large number of distinct compounds from a common core structure.

The N-phenyl ring can be readily substituted with a wide range of functional groups, leading to a library of analogs with varying electronic and steric properties. These modifications can be introduced either by starting with substituted anilines in the initial synthesis of the acetamide (B32628) or by post-synthetic modification of the N-phenyl ring.

Furthermore, the acetal functionality can be deprotected to reveal a reactive carbonyl group, which can then be subjected to a plethora of chemical transformations. For example, it can undergo aldol (B89426) condensations, Wittig reactions, or reductive aminations to introduce further diversity at this position.

The amide bond itself can also be a point of diversification. While the N-phenyl group is a defining feature of the parent compound, it is possible to synthesize analogs with different N-substituents, thereby expanding the chemical space of the library.

The utility of this compound and its derivatives as scaffolds is particularly evident in the synthesis of heterocyclic libraries. As discussed in section 6.1, this scaffold can be used to generate libraries of oxindoles, pyrrolidinones, and other nitrogen-containing heterocycles. nih.govorganic-chemistry.orgchemicalpapers.comresearchgate.netarkat-usa.orgnih.govgoogle.comnih.gov By varying the substituents on the N-phenyl ring and employing different cyclization strategies, a vast array of structurally diverse heterocyclic compounds can be prepared.

Applications as a Photoinitiator or in Polymerization Processes (focusing on its chemical role in the reaction)

While this compound itself is not a commonly cited photoinitiator, the closely related compound, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), is a widely used photoinitiator for radical polymerization. wikipedia.orgmedchemexpress.comsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.netrsc.orggoogle.comnih.govsigmaaldrich.com The chemical principles underlying the function of DMPA provide insight into the potential, albeit less explored, role of related acetophenone (B1666503) derivatives in polymerization processes.

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com DMPA is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com

The chemical role of DMPA in polymerization involves the following steps:

Light Absorption: DMPA absorbs ultraviolet (UV) light, which excites the molecule to a higher energy state.

Homolytic Cleavage: In the excited state, the bond between the carbonyl group and the adjacent carbon atom bearing the two methoxy (B1213986) groups undergoes homolytic cleavage (α-cleavage).

Radical Formation: This cleavage generates two radical species: a benzoyl radical and a dimethoxyphenylmethyl radical.

Initiation: These radicals, particularly the benzoyl radical, are highly reactive and can initiate the polymerization of monomers, such as acrylates or methacrylates, by adding to the double bond of the monomer. This creates a new radical, which can then propagate the polymerization chain reaction.

The efficiency of a photoinitiator is dependent on several factors, including its absorption spectrum, the quantum yield of radical formation, and the reactivity of the generated radicals. The structure of DMPA is well-suited for this purpose, as the α-cleavage is an efficient process upon UV irradiation.

Although this compound does not possess the same benzoyl chromophore as DMPA, the fundamental principles of photochemistry and radical generation are relevant. It is conceivable that under certain conditions, particularly with appropriate sensitizers or high-energy irradiation, the C-C bond adjacent to the carbonyl group in the deprotected form of this compound could undergo cleavage, leading to the formation of radical species. However, this application is not as well-established as that of DMPA.

Table 3: Chemical Role of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Polymerization

| Step | Description | Chemical Species Involved |

| 1. Light Absorption | Absorption of UV light to reach an excited state. | DMPA |

| 2. Homolytic Cleavage | Unimolecular bond cleavage (α-cleavage). | Excited DMPA |

| 3. Radical Formation | Generation of two free radical species. | Benzoyl radical, Dimethoxyphenylmethyl radical |

| 4. Initiation | Addition of a radical to a monomer to start the polymer chain. | Benzoyl radical, Monomer |

Future Research Directions and Unexplored Avenues in 2,2 Dimethoxy N Phenylacetamide Research

Development of Enantioselective Synthetic Routes

The synthesis of chiral molecules with high enantiopurity is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Currently, there are no reported enantioselective synthetic routes specifically for 2,2-dimethoxy-N-phenylacetamide. The development of such methods would be a significant step forward.

Future research should focus on establishing catalytic asymmetric methods to introduce the stereocenter at the α-position if a substituent were to be added, or to resolve a racemic mixture if the core structure is modified to be chiral. Given the presence of the dimethoxy acetal (B89532) group, strategies could be adapted from the enantioselective synthesis of α-oxy amides. nih.gov For instance, a potential approach could involve the asymmetric α-hydroxylation of a suitable precursor, followed by methylation.

Another avenue would be the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the reaction that forms the amide bond or the α,α-dimethoxy group. A hypothetical research plan could involve screening a variety of chiral ligands in combination with a suitable metal catalyst for a key bond-forming reaction.

Table 1: Hypothetical Screening of Chiral Catalysts for Enantioselective Synthesis

| Entry | Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| 1 | Pd(OAc)₂ | (R)-BINAP | Toluene | 25 | 45 |

| 2 | Cu(OTf)₂ | (S,S)-Ph-BOX | CH₂Cl₂ | 0 | 62 |

| 3 | NiCl₂(dme) | (R)-PyBOX | THF | -20 | 78 |

| 4 | Organocatalyst | Cinchona Alkaloid Derivative | Dioxane | 25 | 55 |

This table represents a hypothetical screening process and its potential outcomes, which would need to be determined experimentally.

Advanced Mechanistic Studies under Non-Standard Conditions

The reactivity of organic molecules can be significantly altered under non-standard conditions, such as microwave irradiation or photochemical activation. researchgate.netorientjchem.org These techniques can lead to novel reaction pathways, improved yields, and reduced reaction times. For this compound, no such studies have been reported.

Future investigations should explore the behavior of this compound under various non-standard conditions. For example, microwave-assisted synthesis could be investigated to improve the efficiency of its formation from precursors. nih.gov Mechanistic studies under these conditions would be crucial to understanding how energy input influences the reaction pathways. This could involve kinetic experiments and computational studies to elucidate the transition states and intermediates. acs.org

Photocatalysis is another promising area. researchgate.netnih.gov The N-phenylacetamide moiety could potentially engage in photocatalytic transformations, such as C-H activation or cross-coupling reactions, upon excitation of a suitable photocatalyst. nih.gov Research in this area would involve identifying appropriate photocatalysts and reaction conditions to unlock new reactivity modes for this compound.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound—an amide, an acetal, and an aromatic ring—offer multiple handles for catalytic transformations. Research into novel catalytic reactions involving this compound is a completely open field.

Future work could focus on the development of new catalytic methods for the functionalization of the phenyl ring, such as C-H activation/functionalization, which would allow for the introduction of various substituents. Another area of interest would be the catalytic cleavage and transformation of the acetal group, potentially leading to the formation of α-ketoamides or other valuable derivatives.

Furthermore, the amide bond itself could be a target for novel catalytic reactions. While amides are generally stable, recent advances have shown that they can undergo a variety of transformations, including reduction to amines, transamidation, and C-N bond activation. researchgate.netresearchgate.net Applying these modern catalytic methods to this compound could yield a diverse range of new chemical entities.

Computational Design and Prediction of Novel Reactivity Modes

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, guiding experimental work and accelerating discovery. catalysis.blog To date, there are no computational studies focused on this compound.

Future research should employ computational methods, such as Density Functional Theory (DFT), to model the structure and electronic properties of this compound. mdpi.com Such studies could predict potential sites of reactivity, the stability of intermediates, and the energy barriers of various reaction pathways. catalysis.blog This would be invaluable for designing experiments to explore new reactions.

For instance, computational screening could be used to identify potential catalysts for a desired transformation or to predict the outcome of reactions under different conditions. nih.govcecam.org Molecular dynamics simulations could also provide insights into the conformational flexibility of the molecule and how it might interact with catalysts or other reagents. nih.gov

Table 2: Hypothetical Computationally Predicted Reaction Parameters

| Reaction Type | Proposed Catalyst | Predicted Activation Energy (kcal/mol) | Predicted Reaction Pathway |

| C-H Arylation | Pd(OAc)₂ | 25.4 | Concerted Metalation-Deprotonation |

| Acetal Hydrolysis | Amberlyst-15 | 18.2 | Stepwise with oxocarbenium intermediate |

| Amide Reduction | Ru-MACHO | 30.1 | Outer-sphere hydride transfer |

This table illustrates the type of predictive data that could be generated through computational studies to guide experimental investigations.

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering advantages in terms of safety, scalability, and efficiency. acs.orgchemrxiv.orgacs.orgrsc.org The application of flow chemistry to the synthesis of this compound is an unexplored but potentially fruitful area of research.

Future efforts should focus on developing a continuous flow process for the synthesis of this compound. This would involve translating a batch synthesis protocol to a flow setup, optimizing parameters such as residence time, temperature, and stoichiometry. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process. rsc.org

A key advantage of flow chemistry is the ability to safely handle reactive intermediates and perform reactions under high-pressure and high-temperature conditions. This could enable new synthetic routes to this compound that are not feasible in traditional batch reactors. researchgate.net Furthermore, the integration of in-line purification techniques could lead to a fully automated and scalable manufacturing process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2,2-Dimethoxy-N-phenylacetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-chloro-N-phenylacetamide derivatives with sodium methoxide in methanol under reflux (60–80°C, 6–8 hours). Monitor progress via TLC (hexane:ethyl acetate, 9:1) . Alternatively, use a weak base (e.g., K₂CO₃) in acetonitrile to facilitate substitution, followed by solvent evaporation under reduced pressure . Ensure methoxy group stability by avoiding strong acids/bases during synthesis.

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Waste must be segregated (e.g., halogenated vs. non-halogenated) and disposed via certified hazardous waste services . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses.

Q. How can impurities in this compound be identified and removed?

- Methodology : Common impurities include unreacted starting materials (e.g., chloro precursors) or over-substituted products. Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) or recrystallization in ethanol/water mixtures. Confirm purity using HPLC (C18 column, acetonitrile:H₂O mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–7.5 ppm) and methoxy groups (δ 3.3–3.5 ppm).

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- XRD : For crystalline samples, use SHELXL refinement to resolve bond lengths/angles (e.g., C-O ~1.42 Å) .

Q. What are the key solvent considerations for its synthesis and purification?

- Methodology : Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilic substitution. Avoid protic solvents (e.g., water) unless in biphasic systems (toluene:water 8:2) . For recrystallization, use ethanol or ethyl acetate due to moderate solubility and low toxicity .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

- Methodology : Cross-validate using hybrid techniques:

- Compare DFT-calculated (B3LYP/6-31G*) IR/NMR spectra with experimental data. Discrepancies in methoxy group vibrations may indicate conformational flexibility .

- Employ dynamic NMR to study rotational barriers in the acetamide moiety .

Q. What strategies optimize reaction pathways for derivatives with varying substituents?

- Methodology : Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates. For electron-withdrawing groups (e.g., -NO₂), reduce reaction temperature to prevent side reactions. For bulky substituents, employ high-boiling solvents (e.g., DMF) to enhance solubility .

Q. How do solvent effects influence the compound’s stability and degradation?

- Methodology : Conduct accelerated stability studies:

- Expose to UV light in methanol/water (1:1) and analyze degradation products via LC-MS. Major degradation pathways include hydrolysis of the amide bond (~pH 9) or demethylation under acidic conditions .

- Use Arrhenius kinetics to model shelf life in different solvents .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

- Methodology : Perform MD simulations (AMBER force field) to study solvent accessibility of the methoxy groups. Combine with Fukui indices to identify electrophilic centers prone to attack (e.g., carbonyl carbon) . Validate with kinetic isotope effect (KIE) studies .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Refine single-crystal XRD data using SHELXL (space group Cc). Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.